N,N-Bis(PEG1-azide)-N-PEG2-acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

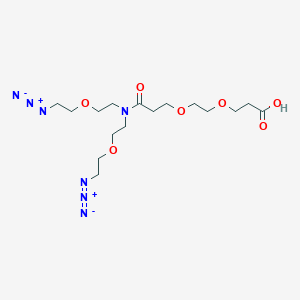

N,N-Bis(PEG1-azide)-N-PEG2-acid: is a specialized compound used primarily in the field of bioconjugation and drug delivery. It features polyethylene glycol (PEG) chains with azide functional groups and a terminal carboxylic acid. The azide groups facilitate “click chemistry” reactions, making this compound highly valuable for creating complex molecular architectures.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(PEG1-azide)-N-PEG2-acid typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable amine precursor with PEG chains. This is usually achieved through nucleophilic substitution reactions.

Acid Functionalization:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification: Techniques such as chromatography and crystallization are employed to achieve high purity.

Quality Control: Rigorous testing to ensure the compound meets the required specifications for research and industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

Click Chemistry: The azide groups readily participate in click chemistry reactions, particularly with alkynes, to form stable triazole linkages.

Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester or amide bonds in the compound can undergo hydrolysis to yield the corresponding acids or amines.

Common Reagents and Conditions

Copper(I) Catalysts: Used in click chemistry to facilitate the azide-alkyne cycloaddition.

Sodium Azide:

Acid or Base Catalysts: For hydrolysis reactions.

Major Products Formed

Triazoles: From click chemistry reactions.

Carboxylic Acids and Amines: From hydrolysis reactions.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Overview

N,N-Bis(PEG1-azide)-N-PEG2-acid is utilized in drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic agents. The hydrophilic nature of PEG improves the pharmacokinetics of drugs by increasing circulation time and reducing immunogenicity.

Case Study: PEGylated Drug Formulations

A study demonstrated that the incorporation of PEG linkers, including this compound, into drug formulations resulted in improved therapeutic efficacy and reduced side effects. The azide groups allow for facile conjugation with various drug molecules through click chemistry, facilitating targeted delivery to specific tissues or cells.

| Parameter | Before PEGylation | After PEGylation |

|---|---|---|

| Solubility | Low | High |

| Circulation Time | Short | Extended |

| Immunogenicity | High | Reduced |

Bioconjugation Techniques

Overview

The azide groups present in this compound enable bioconjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This versatility allows for the attachment of various biomolecules such as proteins, peptides, and nucleic acids.

Case Study: Protein Labeling

In a recent experiment, researchers utilized this compound to label proteins with fluorescent dyes. The azide moiety reacted with alkyne-functionalized dyes, resulting in stable conjugates that retained biological activity. This method demonstrated the potential for real-time imaging of protein interactions in living cells.

Diagnostics and Biosensing

Overview

this compound plays a crucial role in the development of biosensors due to its ability to enhance the sensitivity and specificity of detection systems.

Case Study: Gold Nanoparticles Functionalization

A study highlighted the use of azide-functionalized PEG derivatives for stabilizing gold nanoparticles (AuNPs) in diagnostic applications. By attaching targeting ligands via click chemistry, researchers achieved selective binding to biomarkers, enhancing the detection capabilities of AuNP-based sensors.

| Parameter | Without PEGylation | With this compound |

|---|---|---|

| Stability | Low | High |

| Detection Limit | Moderate | Improved |

Hydrogel Formation

Overview

The compound is also employed in hydrogel synthesis through metal-free click reactions. These hydrogels can be tailored for various biomedical applications, including tissue engineering and regenerative medicine.

Case Study: Hydrogel Properties Enhancement

Research has shown that incorporating this compound into hydrogel formulations significantly improved mechanical properties and biocompatibility. The hydrogels exhibited controlled degradation rates, making them suitable for drug release applications.

Mecanismo De Acción

The primary mechanism by which N,N-Bis(PEG1-azide)-N-PEG2-acid exerts its effects is through its azide groups, which participate in click chemistry reactions. These reactions enable the compound to form stable linkages with other molecules, facilitating the creation of complex molecular structures. The PEG chains enhance solubility and biocompatibility, making the compound suitable for various applications.

Comparación Con Compuestos Similares

Similar Compounds

N,N-Bis(PEG1-azide)-N-4-oxo-butanoic NHS Ester: Similar in structure but with an NHS ester group, making it more reactive towards amines.

N-(acid-PEG3)-N-bis(PEG3-azide): Features longer PEG chains, which can influence solubility and reactivity.

Uniqueness

N,N-Bis(PEG1-azide)-N-PEG2-acid is unique due to its specific combination of azide groups and a terminal carboxylic acid, which provides versatility in bioconjugation and drug delivery applications. The balance between the PEG chain length and functional groups makes it particularly useful for creating stable, water-soluble conjugates.

Propiedades

IUPAC Name |

3-[2-[3-[bis[2-(2-azidoethoxy)ethyl]amino]-3-oxopropoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N7O7/c17-21-19-3-9-29-11-5-23(6-12-30-10-4-20-22-18)15(24)1-7-27-13-14-28-8-2-16(25)26/h1-14H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULKMIRDYQNTDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCC(=O)O)C(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N7O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.